Differential Anti-Amoebic Potency of Cyclobutyl Carbinol Scaffold vs. Cyclopropyl Carbinol
The cyclobutyl carbinol scaffold—the core of the target compound—exhibits 3.5-fold greater anti-amoebic potency in vitro compared to the cyclopropyl carbinol analog. In a head-to-head assay against Entamoeba histolytica trophozoites, cyclobutyl carbinol (CBC) demonstrated a 72-h IC₅₀ of 11.2 µM, while cyclopropyl carbinol (CPC) required 38.9 µM to achieve equivalent inhibition [1]. Against the crucial enzyme EhADH2, CBC inhibited both alcohol and aldehyde dehydrogenase activities at 0.89 µM in vitro, compared to 1.82 µM for CPC, representing a 2.0-fold advantage [1].
| Evidence Dimension | Anti-amoebic activity (Entamoeba histolytica trophozoite survival) |
|---|---|
| Target Compound Data | Cyclobutyl carbinol (CBC) IC₅₀ = 11.2 µM (72 h) |
| Comparator Or Baseline | Cyclopropyl carbinol (CPC) IC₅₀ = 38.9 µM (72 h) |
| Quantified Difference | 3.5-fold lower IC₅₀ for CBC (11.2 vs. 38.9 µM), indicating superior potency; EhADH2 enzyme inhibition IC₅₀ 0.89 µM (CBC) vs. 1.82 µM (CPC), a 2.0-fold improvement. |
| Conditions | E. histolytica trophozoite survival assay, 72 h exposure; EhADH2 dual alcohol/aldehyde dehydrogenase activity assay in vitro. |
Why This Matters
For anti-amoebic drug discovery programs, the cyclobutyl scaffold delivers quantitatively superior potency, directly impacting dosing requirements and therapeutic index relative to the cyclopropyl series.
- [1] Espinosa A, Clark D, Stanley SL Jr. Entamoeba histolytica alcohol dehydrogenase 2 (EhADH2) as a target for anti-amoebic agents. J Antimicrob Chemother. 2004;54(1):56-9. doi:10.1093/jac/dkh280. PMID: 15150165. View Source
